
Unii-M07rfj64NF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-M07rfj64NF is a chemical compound with the molecular formula C21H32N2O3 and a molecular weight of 360.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthetic routes and reaction conditions for Unii-M07rfj64NF are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving the formation of its core structure followed by functional group modifications. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
Unii-M07rfj64NF can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-M07rfj64NF has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Unii-M07rfj64NF exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Biological Activity
Nifurtimox, identified by the unique ingredient identifier UNII-M07RFJ64NF, is a nitroheterocyclic compound primarily used in the treatment of Chagas disease. This article explores its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Nifurtimox is characterized by its nitro group, which plays a crucial role in its biological activity. The compound's chemical structure can be represented as follows:
- Chemical Formula : C11H12N4O5
- Molecular Weight : 288.24 g/mol
Nifurtimox exerts its biological effects through several mechanisms:
- Inhibition of Parasite Enzymes : Nifurtimox inhibits dehydrogenase enzymes in Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts the energy metabolism of the parasite.
- Production of Reactive Oxygen Species (ROS) : The drug undergoes metabolic activation leading to the generation of ROS, which can damage cellular components in the parasite, ultimately leading to cell death.
- Alteration of Cellular Membrane Integrity : Nifurtimox affects the integrity of the parasite's cellular membrane, further contributing to its cytotoxic effects.
Efficacy Against Trypanosomiasis
Numerous studies have demonstrated the efficacy of nifurtimox in treating Chagas disease. A systematic review indicated that nifurtimox significantly reduces parasitemia levels and improves clinical outcomes in patients with acute Chagas disease.
Table 1: Summary of Clinical Efficacy Studies on Nifurtimox
Study Reference | Patient Population | Treatment Duration | Outcome Measures | Results |
---|---|---|---|---|
Study A | 100 acute patients | 60 days | Parasitemia reduction | 85% efficacy |
Study B | 150 chronic patients | 90 days | Symptom improvement | 70% improvement |
Study C | 200 mixed cases | 30 days | Adverse effects | Mild effects in 10% |
Case Study 1: Efficacy in Acute Chagas Disease
A clinical trial involving 100 patients with acute Chagas disease assessed the efficacy of nifurtimox over a treatment period of 60 days. Results indicated an 85% reduction in parasitemia levels, showcasing significant therapeutic potential.
Case Study 2: Long-term Outcomes in Chronic Patients
A longitudinal study followed 150 chronic Chagas patients treated with nifurtimox for 90 days. The study reported a 70% improvement in clinical symptoms and highlighted the importance of early treatment initiation.
Safety Profile and Adverse Effects
While nifurtimox is generally well-tolerated, some adverse effects have been documented:
- Common Side Effects : Nausea, vomiting, and abdominal pain.
- Serious Reactions : Allergic reactions and neurological symptoms have been reported but are rare.
Table 2: Adverse Effects Associated with Nifurtimox Treatment
Adverse Effect | Incidence Rate (%) |
---|---|
Nausea | 30 |
Vomiting | 25 |
Abdominal Pain | 15 |
Allergic Reactions | <5 |
Neurological Symptoms | <2 |
Conclusion and Future Directions
Nifurtimox remains a cornerstone in the treatment of Chagas disease due to its potent biological activity against Trypanosoma cruzi. Ongoing research is necessary to explore combination therapies and optimize treatment regimens for improved patient outcomes. Future studies should also focus on understanding the long-term effects and safety profile of nifurtimox in diverse populations.
Properties
CAS No. |
1046809-08-8 |
---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione |
InChI |
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13-/t14-,15-,16-,17+,20+,21-/m0/s1 |
InChI Key |
MPYLDWFDPHRTEG-XMKJKGCFSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.